4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment
A study by Makhaeva et al. (2020) synthesized hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide, demonstrating potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with selectivity toward BChE. These compounds showed potential as multitarget anti-Alzheimer agents, capable of blocking AChE-induced β-amyloid aggregation, thereby exerting a disease-modifying effect. The compounds possessed low antioxidant activity and predicted good intestinal absorption, medium blood-brain barrier permeability, and medium cardiac toxicity risk, indicating promise for further development and optimization as multitarget anti-AD agents (Makhaeva et al., 2020).
Antimicrobial and Anticancer Agents
Ghorab et al. (2007) synthesized novel derivatives of 4-(quinolin-1-yl)-benzenesulfonamide and 4-(pyrimido[4,5-b]quinolin-10-yl)-benzenesulfonamide, which were evaluated for their in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Some compounds showed promising in vitro cytotoxic activity compared with doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radio-protective activity against γ-irradiation in mice, suggesting potential as anticancer and radioprotective agents (Ghorab et al., 2007).
Fluorescent Probes for Biological Sensing
Kaushik et al. (2021) reported an organic molecule-based sensor capable of detecting multiple analytes such as moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This demonstrates the versatility of sulfonamide derivatives in sensing applications, where specific structural modifications allow for the detection of a wide range of chemical entities with high selectivity and sensitivity (Kaushik et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .
Mode of Action
The compound this compound interacts with its target by inhibiting the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is significant as it prevents the PRRSV from infecting porcine alveolar macrophages (PAMs), the primary target of PRRSV .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the PRRSV. By blocking the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain, the compound disrupts the virus’s ability to infect PAMs . This disruption can potentially prevent the downstream effects of PRRSV infection, including severe reproductive failure in sows and respiratory disease in piglets .
Properties
IUPAC Name |
4-fluoro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-2-3-6-13-21-18-19(23-17-8-5-4-7-16(17)22-18)24-27(25,26)15-11-9-14(20)10-12-15/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWVQVVXXFILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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